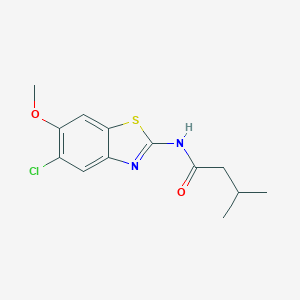![molecular formula C21H15ClN2O4 B244590 N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzodioxole derivatives and has been studied for its pharmacological effects on various biological systems.
Applications De Recherche Scientifique
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential therapeutic properties in various biological systems. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. In cancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway and induce the expression of p53 and Bax proteins. In inflammation research, it has been shown to inhibit the NF-κB signaling pathway and reduce the levels of pro-inflammatory cytokines. In neurological research, it has been shown to reduce oxidative stress and inflammation by activating the Nrf2/HO-1 signaling pathway.
Biochemical and Physiological Effects:
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has shown promising results in various biological systems and can be used as a potential therapeutic agent. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological effects. It also has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide. One direction is to further investigate its mechanism of action and pharmacological effects in various biological systems. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. It can also be studied in combination with other drugs to enhance its therapeutic efficacy. In addition, its potential as a diagnostic tool can be explored in cancer research. Overall, N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves a multistep reaction process. The starting material is 3-chlorobenzoic acid, which is first converted to 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to obtain 3-(3-chlorobenzamido)phenylboronic acid. The final step involves the Suzuki coupling reaction between 3-(3-chlorobenzamido)phenylboronic acid and 2,1-benzoxazole-5-carboxylic acid to yield N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide.
Propriétés
Formule moléculaire |
C21H15ClN2O4 |
|---|---|
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
N-[3-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H15ClN2O4/c22-15-4-1-3-13(9-15)20(25)23-16-5-2-6-17(11-16)24-21(26)14-7-8-18-19(10-14)28-12-27-18/h1-11H,12H2,(H,23,25)(H,24,26) |
Clé InChI |
MWLCMCFKBMZVSF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244507.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)